Iron (II) bromide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

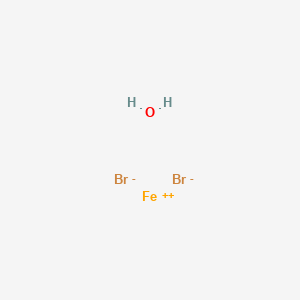

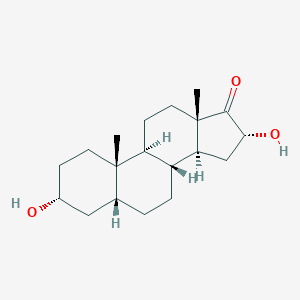

Iron (II) bromide hydrate, also known as Ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr2.xH2O, where x is approximately 5-6 . It is a common precursor to other iron compounds . This compound is a pale-colored solid .

Synthesis Analysis

Iron (II) bromide hydrate can be synthesized using a methanol solution of concentrated hydrobromic acid and iron powder . The reaction of iron with bromine also results in the formation of Iron (II) Bromide . The reactions can be represented as follows:

Molecular Structure Analysis

Iron (II) bromide hydrate has a molecular weight of 233.67 g/mol . It forms a layer lattice of the CdI2 type . The structure consists of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe (II) ions in octahedral holes .

Physical And Chemical Properties Analysis

Iron (II) bromide hydrate appears as a light yellow to orange crystalline solid at room temperature . It is highly soluble in water and has a molar mass of approximately 215.65 g/mol . This compound is known for its high melting point, around 638 degrees Celsius, and its boiling point is estimated to be 921 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : Iron (II) bromide hydrate is widely used as a pharmaceutical intermediate .

- Results : The outcomes obtained would also depend on the specific pharmaceutical process. In general, Iron (II) bromide hydrate can contribute to the synthesis of various pharmaceutical products .

Catalyst in Organic Synthesis

- Field : Organic Chemistry

- Application : Iron (II) bromide hydrate acts as a catalyst in various reactions, contributing to the synthesis of several important organic compounds .

- Method : In the field of organic synthesis, Iron (II) bromide hydrate is often used as a Lewis acid catalyst in various reactions including the bromination of aromatic compounds . The specific methods of application or experimental procedures would depend on the particular reaction.

- Results : As a catalyst, Iron (II) bromide hydrate can speed up the reaction and increase the yield of the desired organic compounds .

Research and Development

- Field : Research and Development

- Application : Iron (II) bromide hydrate is often used in laboratories for experimentation and research due to its unique characteristics .

- Results : The outcomes obtained would also depend on the specific research project. In general, Iron (II) bromide hydrate can contribute to various scientific discoveries and advancements .

Water Treatment

- Field : Environmental Science

- Application : Iron (II) bromide hydrate, like most metal bromide compounds, is water-soluble and can be used in water treatment .

- Results : The outcomes obtained would also depend on the specific water treatment process. In general, Iron (II) bromide hydrate can contribute to the treatment of water by reacting with certain contaminants to form insoluble compounds that can be easily removed .

Creation of Light-Sensitive Materials

- Field : Material Science

- Application : Iron (II) bromide hydrate finds its application in the creation of light-sensitive materials .

- Results : The outcomes obtained would also depend on the specific process. In general, Iron (II) bromide hydrate can contribute to the creation of light-sensitive materials that have various applications in industries such as electronics and optics .

Synthesis of Other Iron Compounds

Safety And Hazards

Iron (II) bromide hydrate can cause moderate to severe irritation of the eyes. It can also cause irritation, redness, and pain to the skin. Inhalation of dust can cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. Ingestion of soluble iron salts may cause poisoning .

Eigenschaften

IUPAC Name |

iron(2+);dibromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Fe+2].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2FeH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron (II) bromide hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)